molecular formula C10H2Ni-8 B12351437 cyclopenta-1,3-diene;nickel(2+)

cyclopenta-1,3-diene;nickel(2+)

Cat. No.: B12351437
M. Wt: 180.82 g/mol
InChI Key: FOJYUDYOMZUGEK-UHFFFAOYSA-N
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Description

Cyclopenta-1,3-diene;nickel(2+) is an organometallic compound that features a nickel ion coordinated to cyclopenta-1,3-diene ligands This compound is part of a broader class of metallocenes, which are known for their sandwich-like structure where a metal ion is sandwiched between two aromatic ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-1,3-diene;nickel(2+) typically involves the reaction of nickel salts with cyclopenta-1,3-diene under controlled conditions. One common method is the reaction of nickel(II) chloride with cyclopenta-1,3-diene in the presence of a reducing agent such as sodium or lithium. This reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure the stability of the product.

Industrial Production Methods

On an industrial scale, the production of cyclopenta-1,3-diene;nickel(2+) may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;nickel(2+) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nickel(III) or nickel(IV) species.

    Reduction: It can be reduced back to nickel(0) or nickel(I) species.

    Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of different nickel complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Ligand exchange reactions can be facilitated by using strong nucleophiles or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may produce nickel(0) or nickel(I) species. Substitution reactions can result in a variety of nickel complexes with different ligands.

Scientific Research Applications

Cyclopenta-1,3-diene;nickel(2+) has several applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism by which cyclopenta-1,3-diene;nickel(2+) exerts its effects involves the coordination of the nickel ion to the cyclopenta-1,3-diene ligands. This coordination stabilizes the nickel ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic reactions, the nickel ion can facilitate the activation of substrates and promote the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

    Ferrocene: Another well-known metallocene with iron as the central metal ion.

    Cobaltocene: Similar to ferrocene but with cobalt as the central metal ion.

    Ruthenocene: A metallocene with ruthenium as the central metal ion.

Uniqueness

Cyclopenta-1,3-diene;nickel(2+) is unique due to the specific properties imparted by the nickel ion. Nickel complexes often exhibit different reactivity and stability compared to iron, cobalt, or ruthenium complexes. This uniqueness makes cyclopenta-1,3-diene;nickel(2+) particularly valuable in certain catalytic and industrial applications where other metallocenes may not perform as well.

Properties

Molecular Formula

C10H2Ni-8

Molecular Weight

180.82 g/mol

IUPAC Name

cyclopenta-1,3-diene;nickel(2+)

InChI

InChI=1S/2C5H.Ni/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2

InChI Key

FOJYUDYOMZUGEK-UHFFFAOYSA-N

Canonical SMILES

[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Ni+2]

Origin of Product

United States

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